Source: Sodium palmitoleate can be derived from natural sources like macadamia nut oil [, ] or synthesized chemically.
Classification: As a sodium salt of a fatty acid, sodium palmitoleate falls under the category of soaps or surfactants. It belongs to the class of omega-7 monounsaturated fatty acids. []
Role in Scientific Research: Sodium palmitoleate has garnered interest for its diverse biological activities and potential applications in various fields. It has demonstrated anti-inflammatory, antimicrobial, and skin-protecting properties. Studies have explored its use in soap formulations, its impact on cellular processes like cholesterol efflux and apoptosis, and its potential role in addressing metabolic disorders and inflammatory diseases. [, , , ]
Sodium palmitoleate has been shown to play a unique role in non-alcoholic fatty liver disease (NAFLD) by dissociating liver inflammatory response from hepatic steatosis. It increases hepatic fat deposition and expression of sterol regulatory element-binding protein 1c (SREBP1c) and fatty acid synthase (FAS), which are key regulators of lipogenesis. This is accompanied by improved liver insulin signaling and systemic insulin sensitivity. Additionally, sodium palmitoleate supplementation reduces macrophage/Kupffer cell numbers in the liver and decreases the phosphorylation of nuclear factor kappa B (NF-κB) and the expression of proinflammatory cytokines1.
In the context of cardiovascular health, sodium palmitoleate has been found to attenuate atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice. It improves lipid profiles, reduces atherosclerotic plaque area, and downregulates genes involved in lipogenesis and inflammation. Furthermore, it enhances cholesterol efflux capacity and has a beneficial effect on glucose metabolism, suggesting a potential role in preventing cardiovascular disease3.
Sodium palmitoleate also affects cardiac excitability through the modulation of cardiac voltage-gated sodium channels (Nav1.5). Palmitoylation of Nav1.5, a form of post-translational modification, increases channel availability and late sodium current activity, which can lead to prolonged action potential duration and enhanced cardiac excitability. This modification is implicated in the pathogenesis of acquired and congenital arrhythmias26.
In renal physiology, sodium palmitoleate has been observed to stimulate the epithelial sodium channel (ENaC) by increasing intracellular calcium, reactive oxygen species, and phosphoinositide 3-kinase (PI3K) activity. This upregulation of ENaC activity is particularly relevant in the context of diabetes mellitus, where palmitate levels are elevated5.
The studies suggest that dietary supplementation of sodium palmitoleate could be beneficial in managing metabolic disorders such as NAFLD and diabetes mellitus by modulating lipid metabolism and improving insulin sensitivity135.
Sodium palmitoleate's ability to attenuate atherosclerosis and modulate cardiac sodium channel function positions it as a potential therapeutic agent for cardiovascular diseases, including arrhythmias and atherosclerosis236.
Palmitoleate has been identified as a mitogen that is formed upon stimulation with growth factors. It is specifically incorporated into palmitoleoyl-phosphatidylinositol during de novo phosphatidylinositol biosynthesis, suggesting its role as a mediator during cell proliferation7.
Sodium palmitoleate has been studied for its absorption-enhancing effects, which could be leveraged to improve drug delivery across biological membranes such as the colonic epithelium8.
Palmitoleate has been reported to interact with enzymes, acting as a natural selective denaturant. It inhibits and inactivates certain enzymes, which could have implications for the regulation of metabolic pathways10.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: